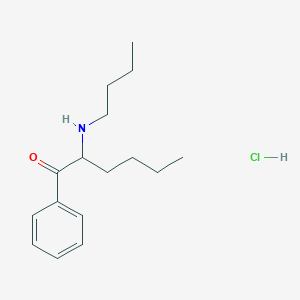

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Übersicht

Beschreibung

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any notable physical characteristics .

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This could include reactions with acids, bases, or other compounds, and studying the products of these reactions .Physical and Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) might be used .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Model Compounds

A study by Mure, Wang, and Klinman (2003) focused on synthesizing model compounds for the lysine tyrosyl quinone cofactor of lysyl oxidase, using 4-n-butylamino-5-ethyl-1,2-benzoquinone. This research aimed to understand the structural and redox properties of these cofactors, which are crucial in the enzyme's catalytic function. The study provided insights into the protein environment's role in directing nucleophilic addition essential for LTQ biogenesis, highlighting the complexity of enzyme cofactor synthesis and its implications in enzymatic function and possibly in designing enzyme inhibitors or mimetics (Mure, Wang, & Klinman, 2003).

Antibacterial Activity of Derivatives

Behrami (2014) explored the synthesis of new derivatives from 4-Chloro-chromen-2-one and evaluated their antibacterial properties. This research contributes to the development of novel antibacterial agents, which is crucial in addressing the growing problem of antibiotic resistance. The study's findings suggest potential applications of these compounds in developing new antibiotics or disinfectants, highlighting the importance of chemical synthesis in medical research and public health (Behrami, 2014).

Photocatalytic Degradation Studies

Sakkas et al. (2007) investigated the photocatalytic transformation of salbutamol using titanium dioxide under simulated solar irradiation. This study is relevant to environmental science and engineering, as it provides insights into the degradation pathways of pharmaceutical pollutants and their impact on water quality. The research contributes to the development of water treatment technologies and highlights the importance of addressing pharmaceutical pollution in the environment (Sakkas et al., 2007).

Synthesis of Functionalized Butan-1-one Analogues

Raj and Huq (2009) reported an unusual ring opening in the synthesis of 1-aryl-4-(arylamino)butan-1-one derivatives from 1-N-phenyl-2-pyrrolidinone. This study contributes to the field of organic chemistry by providing new insights into the reactivity of pyrrolidinone derivatives and the synthesis of functionalized ketones. Such research can lead to the development of new synthetic methodologies and the discovery of novel compounds with potential applications in various industries, including pharmaceuticals and materials science (Raj & Huq, 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

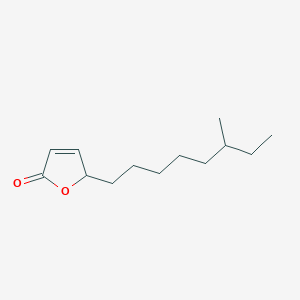

IUPAC Name |

2-(butylamino)-1-phenylhexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO.ClH/c1-3-5-12-15(17-13-6-4-2)16(18)14-10-8-7-9-11-14;/h7-11,15,17H,3-6,12-13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJWANUNVMDWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)C1=CC=CC=C1)NCCCC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342213 | |

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18296-66-7 | |

| Record name | 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

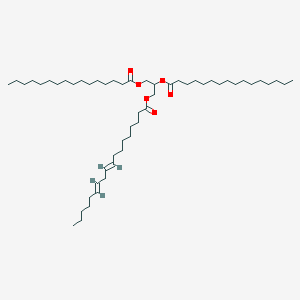

![(9Z)-9-octadecenoic acid, 1,1'-[2-[(1-oxododecyl)oxy]-1,3-propanediyl] ester](/img/structure/B3026084.png)

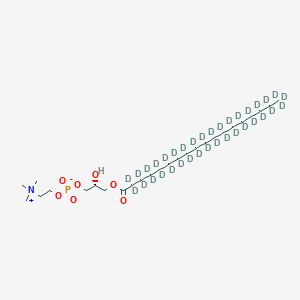

![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-1-[[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]methyl]ethyl ester](/img/structure/B3026089.png)

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)

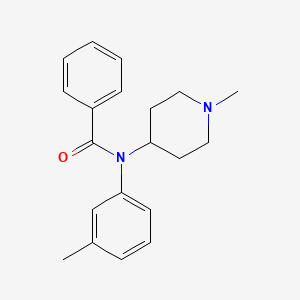

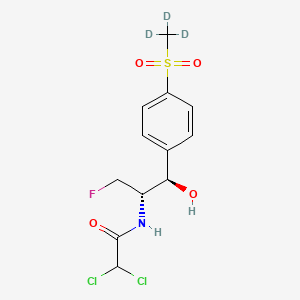

![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)